1-(4-Chloro-3-fluoropyridin-2-YL)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)5(8)2-3-10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWWBQSXWWVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nucleophilic Aromatic Substitution Snar on the Pyridine Ring:the Electron Deficient Nature of the Pyridine Ring, Enhanced by the Three Electron Withdrawing Substituents, Makes It an Excellent Substrate for Nucleophilic Aromatic Substitution Snar . in This Two Step Process, a Nucleophile Attacks an Electron Poor Carbon Atom of the Ring, Forming a Resonance Stabilized Anionic Intermediate Known As a Meisenheimer Complex. Subsequently, a Leaving Group is Expelled to Restore Aromaticity.
For this molecule, the chlorine atom at the C4 position is the most probable leaving group. The attack of a nucleophile at C4 is favored due to the ability of the nitrogen atom and the acetyl group to stabilize the negative charge of the Meisenheimer intermediate. Computational studies on similar systems suggest that such pathways are viable. researchgate.net
Nucleophilic Addition to the Carbonyl Group:the Carbonyl Carbon of the Ethanone Group is Electrophilic and Susceptible to Attack by Nucleophiles. This Reaction Proceeds Via a Nucleophilic Addition Mechanism, Where the Nucleophile Adds to the Carbonyl Carbon, Breaking the C=o π Bond and Forming a Tetrahedral Intermediate.chemguide.co.ukthis Intermediate Can then Be Protonated to Yield an Alcohol. This Process is the Basis for Reactions Such As Reduction E.g., with Sodium Borohydride or the Formation of Cyanohydrins.
Stereochemical Considerations in Transformations of the Ethanone (B97240) Moiety
The carbonyl carbon of the ethanone group in 1-(4-chloro-3-fluoropyridin-2-yl)ethanone is prochiral. This means that a nucleophilic addition reaction to this carbonyl group will create a new stereocenter, leading to the formation of a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.
For example, the reduction of the ketone to a secondary alcohol using an achiral reducing agent like NaBH₄ would result in equal amounts of the (R) and (S) enantiomers of 1-(4-chloro-3-fluoropyridin-2-yl)ethanol.
Table 2: Potential Stereochemical Outcomes of Reactions at the Ethanone Moiety
| Reaction Type | Reagent Type | Product | Stereochemical Outcome |
|---|---|---|---|
| Reduction | Achiral (e.g., NaBH₄) | Secondary Alcohol | Racemic mixture ((R) and (S) enantiomers) |
| Reduction | Chiral (e.g., CBS catalyst) | Secondary Alcohol | Enantioenriched (predominantly one enantiomer) |
The synthesis of a single enantiomer (asymmetric synthesis) would require the use of stereoselective methodologies, such as chiral reducing agents or asymmetric catalysis. These methods create a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.
Kinetic and Thermodynamic Factors Influencing the Reactivity of this compound
The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound are governed by the stability of reactants, intermediates, transition states, and products.
Kinetic Factors:
Rate of Nucleophilic Attack: The rate of nucleophilic aromatic substitution (SNAr) is highly dependent on the electrophilicity of the pyridine (B92270) ring. The strong electron-withdrawing nature of the fluoro, chloro, and acetyl groups significantly lowers the activation energy for the initial nucleophilic attack, thus increasing the reaction rate.
Leaving Group Ability: In an SNAr reaction, the rate is also influenced by the ability of the leaving group to depart. While fluoride (B91410) is more electronegative, chloride is generally a better leaving group in SNAr reactions on heteroaromatic systems due to the weaker C-Cl bond compared to the C-F bond.
Steric Hindrance: The acetyl group at the C2 position may exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the adjacent C3-fluorine or the ring nitrogen.
Thermodynamic Factors:
Intermediate Stability: The stability of the Meisenheimer complex in SNAr reactions is a key thermodynamic factor. The negative charge in this intermediate is well-stabilized by the pyridine nitrogen and the electron-withdrawing substituents, making its formation thermodynamically favorable.
Theoretical calculations can provide valuable data on the energetics of these reaction pathways, helping to predict whether a reaction is under kinetic or thermodynamic control. nih.gov For instance, comparing the activation energies for competing pathways can determine the major kinetic product, while comparing the energies of the final products can identify the thermodynamic product.
Mechanistic Insights into Reactions Involving 1 4 Chloro 3 Fluoropyridin 2 Yl Ethanone
Theoretical and Experimental Analysis of Reaction Pathways within Halogenated Pyridyl Systems
The presence of electron-withdrawing groups—the fluoro, chloro, and acetyl substituents—depletes the electron density of the pyridine (B92270) ring, making it highly electrophilic. This electronic characteristic is a critical factor in determining the feasible reaction pathways. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), and experimental observations on similar halogenated heterocycles provide a framework for understanding these pathways. aip.org The primary reaction manifolds available to this system are elimination reactions and nucleophilic addition-elimination processes.
Modern computational chemistry allows for the exploration of reaction mechanisms, including the determination of minimum energy paths and transition states, which are crucial for predicting reaction rates and outcomes. aip.org For halogenated pyridines, computational models can predict the regioselectivity of nucleophilic attacks and the stability of intermediates. researchgate.net
Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Fluoro | 3 | -I (Inductive), +M (Mesomeric) | Strong inductive withdrawal activates the ring for nucleophilic attack. |
| Chloro | 4 | -I (Inductive), +M (Mesomeric) | Inductive withdrawal activates the ring; potential leaving group in SNAr. |
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination reaction that occurs under basic conditions. wikipedia.org It is characterized by the initial removal of an acidic proton by a base to form a stabilized carbanion (conjugate base), followed by the departure of a leaving group in the rate-determining step. lscollege.ac.in
For 1-(4-chloro-3-fluoropyridin-2-yl)ethanone, the protons on the methyl group of the ethanone (B97240) moiety are rendered acidic by the adjacent electron-withdrawing carbonyl group. In the presence of a strong, non-nucleophilic base, an E1cb-type mechanism could potentially be initiated.
The proposed E1cb-like pathway would involve:
Deprotonation: A strong base abstracts a proton from the methyl group to form an enolate, which is a stabilized carbanion.
Elimination: The resulting enolate could then participate in subsequent intramolecular reactions, although a classic elimination to form a double bond from the ethanone side chain is not the primary expectation. Instead, the formation of the enolate is a key step in many condensation reactions, such as the aldol (B89426) condensation. unizin.org
The viability of an E1cb mechanism is contingent on several factors, including the acidity of the proton, the strength of the base, and the nature of the leaving group. masterorganicchemistry.com While the acetyl group enhances the acidity of the α-protons, the typical E1cb pathway involves the loss of a leaving group from an adjacent carbon to form a C=C double bond, which is not the most direct transformation for the ethanone group itself. However, the formation of the conjugate base (enolate) is a critical intermediate for other reaction types.
Nucleophilic addition-elimination reactions are highly relevant to this compound, occurring at two primary sites: the pyridine ring and the carbonyl carbon.
Synthetic Utility and Chemical Transformations of 1 4 Chloro 3 Fluoropyridin 2 Yl Ethanone
A Versatile Intermediate in Medicinal and Agrochemical Discovery
1-(4-Chloro-3-fluoropyridin-2-yl)ethanone serves as a crucial starting material for the development of innovative compounds in both the pharmaceutical and agricultural sectors. The presence of halogen substituents on the pyridine (B92270) ring, coupled with the acetyl group, provides multiple sites for chemical manipulation, making it an attractive scaffold for generating libraries of novel derivatives.
The agrochemical industry also leverages the reactivity of this ethanone (B97240) derivative. Halogenated pyridines are a common feature in many modern pesticides. The structural motifs accessible from this compound can be incorporated into new herbicidal, fungicidal, or insecticidal agents. Patent applications in this field often describe the use of similar building blocks in the synthesis of compounds aimed at protecting crops and improving agricultural yields. A patent describes a process for preparing 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate for isoxazoline-substituted benzamide pesticides, highlighting the relevance of such halogenated ethanones in agrochemical synthesis google.com.
Derivatization of the Carbonyl Group
The acetyl group of this compound is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.
Reduction to Alcohols
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding (4-chloro-3-fluoropyridin-2-yl)methanol. This transformation is a fundamental step in the synthesis of more complex molecules, as the resulting hydroxyl group can be further functionalized or participate in subsequent reactions. The availability of (4-chloro-3-fluoropyridin-2-yl)methanol from chemical suppliers is a strong indicator that this reduction is a well-established and commonly performed industrial process bldpharm.com.
Standard reducing agents such as sodium borohydride are typically employed for this type of ketone reduction, offering a mild and efficient method to obtain the corresponding alcohol. Biocatalytic methods, using whole-cell systems, have also been developed for the asymmetric reduction of similar ketones, providing access to specific stereoisomers of the alcohol product, which can be crucial for the biological activity of the final molecule nih.gov.
Table 1: Reduction of this compound
| Starting Material | Product | Reagents and Conditions |
| This compound | (4-Chloro-3-fluoropyridin-2-yl)methanol | Typically Sodium Borohydride in a suitable solvent like methanol or ethanol. |
Condensation Reactions with Nitrogen Nucleophiles
The carbonyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as hydrazine, hydroxylamine, and their derivatives like semicarbazide and thiosemicarbazide. These reactions lead to the formation of imine-type linkages and are often the first step in the construction of new heterocyclic rings.
For example, reaction with hydrazine can lead to the formation of a hydrazone, which can then be cyclized to form pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities. Similarly, condensation with hydroxylamine yields an oxime, and reaction with semicarbazide or thiosemicarbazide affords the corresponding semicarbazone and thiosemicarbazone, respectively researchgate.netnih.gov. These derivatives can serve as intermediates for the synthesis of other five-membered heterocycles like oxadiazoles and thiadiazoles.
Table 2: Condensation Reactions of this compound
| Reagent | Product Type | Potential Subsequent Heterocycle |
| Hydrazine | Hydrazone | Pyrazole |
| Hydroxylamine | Oxime | Isoxazole |
| Semicarbazide | Semicarbazone | Oxadiazole |
| Thiosemicarbazide | Thiosemicarbazone | Thiadiazole |
Modifications of the Pyridine Ring
The substituted pyridine ring of this compound is amenable to various modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.
Halogen Exchange and Further Electrophilic/Nucleophilic Functionalization
The chlorine and fluorine atoms on the pyridine ring are key handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the ring towards attack by nucleophiles. Generally, in such systems, the fluorine atom is more susceptible to displacement than the chlorine atom acs.org. This differential reactivity can be exploited for selective functionalization.
Halogen exchange reactions, where one halogen is replaced by another, are also possible. For instance, treatment with a fluoride (B91410) source could potentially replace the chlorine atom, although the reverse reaction is also plausible under specific conditions. Furthermore, the pyridine ring can be subjected to other electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.
Introduction of Other Heterocyclic Moieties
A key synthetic strategy involves using this compound as a scaffold to introduce other heterocyclic rings, thereby creating more complex and potentially more biologically active molecules. This can be achieved through a variety of synthetic routes.
One common approach involves the initial condensation of the acetyl group with a suitable reagent to form an intermediate that can then undergo cyclization. For example, the reaction with dimethylformamide dimethylacetal (DMF-DMA) can form an enaminone, which is a versatile intermediate for the synthesis of various heterocycles.
Another powerful method is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the formation of carbon-carbon bonds between the pyridine ring (at the position of the chlorine atom) and other heterocyclic fragments, provided a suitable boronic acid or organotin reagent is used. This approach offers a highly modular and efficient way to construct a diverse range of bi-heterocyclic systems. The synthesis of fused heterocyclic compounds can also be achieved through cycloaddition reactions involving intermediates derived from the starting ethanone mdpi.com.
Applications in the Construction of Complex Polycyclic Frameworks
The strategic positioning of the acetyl group and the reactive halogen substituents on the pyridine ring of this compound makes it a valuable precursor for the synthesis of complex polycyclic frameworks. The inherent reactivity of this compound allows it to participate in various annulation and cyclization reactions, leading to the formation of fused heterocyclic systems. These methodologies are crucial in medicinal chemistry and materials science for the generation of novel molecular architectures with unique biological and photophysical properties.
The primary synthetic utility of this compound in this context lies in the reactivity of its acetyl group, which contains an α-methyl group and a carbonyl carbon. The α-methyl protons are acidic and can be removed by a base to generate an enolate, a potent nucleophile. This enolate can then participate in intramolecular or intermolecular reactions to form new rings. Furthermore, the carbonyl group itself is electrophilic and can react with various nucleophiles in condensation reactions that precede cyclization.
Several established synthetic strategies can be envisaged for the construction of polycyclic frameworks using this compound as a key building block. These include, but are not limited to, the Friedländer annulation, the Gewald reaction, and the Thorpe-Ziegler reaction, each providing access to a different class of polycyclic compounds.
A notable example of the construction of a complex polycyclic framework is the synthesis of pyrido[3″,2″:4′,5′]thieno[3′,2′:2,3]pyrido[4,5:d] wikipedia.orgwikipedia.orgthiazolo[3,2-a]pyrimidine-4-one derivatives. This synthesis utilizes a Pictet-Spengler reaction, which is a powerful method for constructing isoquinoline and related fused heterocyclic ring systems. researchgate.net
The following table outlines potential synthetic transformations of this compound for the construction of complex polycyclic frameworks:
| Reaction Name | Reactant(s) | Reagents/Conditions | Product Type |
| Friedländer Annulation | 2-aminobenzaldehyde or 2-aminobenzophenone | Acid or base catalysis | Substituted quinoline |
| Gewald Reaction | α-cyanoester, elemental sulfur | Base (e.g., morpholine) | Polysubstituted 2-aminothiophene |
| Thorpe-Ziegler Reaction | Dinitrile | Base (e.g., sodium ethoxide) | Cyclic ketone |
| Pictet-Spengler Reaction | Aromatic aldehydes | Acid catalysis (e.g., NH2SO3H) | Fused thiazolo[3,2-a]pyrimidinones |
Advanced Spectroscopic and Structural Characterization of 1 4 Chloro 3 Fluoropyridin 2 Yl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment
A thorough NMR analysis of this compound involves the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei provides unique and complementary information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents. The multiplicity of these signals (e.g., doublet, doublet of doublets) arises from spin-spin coupling with neighboring protons and the fluorine atom, providing valuable information about their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the acetyl group are indicative of their electronic environment. The carbonyl carbon of the ketone is typically observed at a characteristic downfield chemical shift. Heteronuclear coupling between the carbon atoms and the directly attached fluorine atom (¹JCF) and longer-range couplings (²JCF, ³JCF) can also be observed, further aiding in the assignment of the carbon signals.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents on the ring. Coupling between the fluorine atom and nearby protons (³JHF, ⁴JHF) can provide additional structural insights.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H-5 | 7.5 - 7.8 (d) | - | - |
| H-6 | 8.3 - 8.6 (d) | - | - |
| CH₃ | 2.5 - 2.8 (s) | 25 - 30 | - |
| C-2 | - | 150 - 155 | - |
| C-3 | - | 155 - 160 (d, ¹JCF) | -120 to -140 |
| C-4 | - | 135 - 140 | - |
| C-5 | - | 120 - 125 | - |
| C-6 | - | 150 - 155 | - |
| C=O | - | 195 - 205 | - |
| CH₃ | - | 25 - 30 | - |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within a molecule, resolving spectral overlap, and confirming structural assignments.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak between the signals of the two pyridine protons would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyridine ring. For instance, correlations from the methyl protons to the carbonyl carbon and C-2 of the pyridine ring would be expected.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include:
A strong absorption band in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
Absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
C-H stretching vibrations for the aromatic and methyl protons, typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
A C-F stretching vibration, which is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
A C-Cl stretching vibration, which is also found in the fingerprint region, usually between 600 and 800 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1715 | Strong |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methyl) | 2850 - 3000 | Medium |
| C-F | 1000 - 1400 | Medium to Strong |
| C-Cl | 600 - 800 | Medium |
Note: This data is predictive and for illustrative purposes.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. The resulting ATR-FTIR spectrum is generally comparable to a traditional transmission FTIR spectrum and provides the same valuable information about the functional groups present in this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be determined.
For this compound (C₇H₅ClFNO), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine will also result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is a definitive indicator of the presence of a single chlorine atom.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₇H₅³⁵ClFNO]⁺ | 173.0044 |
| [C₇H₅³⁷ClFNO]⁺ | 175.0014 |
Note: These are calculated exact masses based on the molecular formula.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
No published mass spectrometry data, either through Electrospray Ionization (ESI) or Electron Impact (EI) techniques, was found for this compound. This information is crucial for determining the compound's molecular weight and fragmentation patterns, which aid in structural elucidation.
Elemental Analysis (CHN) for Stoichiometric Verification
There is no available experimental data from CHN elemental analysis for this compound. This analysis is fundamental for verifying the empirical formula of a synthesized compound by comparing the experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values. The theoretical percentages for this compound (C₇H₅ClFNO) are C: 48.44%, H: 2.90%, and N: 8.07%. However, without experimental results, stoichiometric verification cannot be confirmed.
X-ray Diffraction Studies for Single Crystal Structure Determination
No X-ray diffraction studies for this compound have been reported in the searched scientific literature. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its structure, including bond lengths and angles. The absence of such a study means the exact solid-state structure of this compound has not been experimentally determined and documented.
Computational and Theoretical Studies on 1 4 Chloro 3 Fluoropyridin 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular stability, and reactivity. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nanobioletters.com For 1-(4-chloro-3-fluoropyridin-2-yl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry. bhu.ac.in This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure in the ground state.
The output of a geometry optimization includes precise predictions of bond lengths, bond angles, and dihedral angles. This theoretical structure provides a foundational understanding of the molecule's three-dimensional shape. The combination of experimental data with DFT calculations is a powerful approach to confirm and understand the characterization of a molecule. mdpi.comnanobioletters.com
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Atom Involvement | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | 1.745 | |
| C-F | 1.358 | |
| C=O | 1.215 | |
| N-C(pyridine) | 1.334 | |
| C-C(acetyl) | 1.510 | |
| **Bond Angles (°) ** | ||
| Cl-C-C | 119.5 | |
| F-C-C | 118.9 | |
| C-C=O | 121.0 | |
| N-C-C | 122.5 | |
| Dihedral Angles (°) | ||
| F-C-C-N | 0.5 |
Note: Data is illustrative and represents typical output from a DFT/B3LYP calculation.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more reactive.
For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights electron-rich and electron-poor regions, respectively. This information is invaluable for predicting how the molecule will interact with other reagents. bhu.ac.in From the HOMO and LUMO energies, various quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to quantify the molecule's reactive tendencies. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
| Electronegativity (χ) | 4.42 |
| Chemical Hardness (η) | 2.44 |
Note: Data is illustrative and calculated from hypothetical HOMO/LUMO energies.
Molecular Docking and Binding Affinity Predictions in Catalyst Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or a catalyst. This method is instrumental in drug design and can also be applied to catalyst design by modeling the interaction between a substrate, such as this compound, and the active site of a catalyst.
The process involves placing the substrate (ligand) into the binding site of the catalyst (receptor) in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com A lower binding energy indicates a more stable and favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the substrate-catalyst complex. mdpi.com This information can guide the rational design of more efficient and selective catalysts for reactions involving this compound.
Table 3: Illustrative Molecular Docking Results against a Hypothetical Catalyst
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.8 | TYR-84, SER-122 | Hydrogen Bond |
| 2 | -7.5 | LEU-45, VAL-98 | Hydrophobic |
Note: This data is hypothetical, demonstrating typical results from a molecular docking simulation.
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling allows for the detailed investigation of chemical reaction pathways. By using computational methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, intermediates, transition states, and products.
A key aspect of this analysis is the calculation of transition state structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By modeling these pathways, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of a proposed reaction, and identify potential side products. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes.
Conformational Analysis and Energy Minimization Studies
Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. For this compound, rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring is a key source of conformational flexibility.
Computational methods perform this analysis by systematically rotating the bond and calculating the potential energy at each step. This process, known as a potential energy surface scan, reveals the energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states between conformers. nanobioletters.com Each identified stable conformer can then be subjected to a full geometry optimization to find its exact lowest-energy structure. nanobioletters.com Identifying the global minimum energy conformer is crucial, as it represents the most populated and thermodynamically stable structure of the molecule under given conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations are highly effective at predicting spectroscopic data, which serves as a vital tool for structure verification. nanobioletters.com By using methods like DFT in conjunction with approaches such as the Gauge-Independent Atomic Orbital (GIAO) method for NMR, it is possible to calculate the expected chemical shifts (¹H and ¹³C) for this compound. nanobioletters.comnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. While discrepancies can exist, a good correlation between theoretical and experimental values provides strong evidence for the proposed structure. nanobioletters.com
Similarly, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. nanobioletters.com The calculations can predict the position and intensity of key vibrational modes, such as the C=O stretch of the ketone group or the C-Cl and C-F stretching vibrations, aiding in the interpretation of experimental IR spectra.
Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR (ppm) | ||
| C=O | 195.8 | 196.2 |
| C-Cl | 148.2 | 148.5 |
| C-F | 159.5 (d, J=250 Hz) | 159.8 (d, J=252 Hz) |
| ¹H NMR (ppm) | ||
| CH₃ | 2.65 | 2.68 |
| Pyridine-H | 7.95 (d) | 7.98 (d) |
| Pyridine-H | 7.40 (d) | 7.42 (d) |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch | 1705 | 1708 |
| C-F Stretch | 1280 | 1285 |
Note: Data is illustrative. Predicted values are typical for DFT calculations, and experimental values are hypothetical for comparison.
Q & A
Q. How is 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone synthesized in laboratory settings, and what are the critical reaction conditions to ensure high yield and purity?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a reflux reaction using halogenated pyridine precursors with acetic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) is a common approach . Key conditions include:
- Catalyst selection : ZnCl₂ enhances electrophilic substitution by activating the acyl group.
- Temperature control : Reflux at 80–100°C to ensure complete reaction while avoiding side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC and NMR spectroscopy.
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring. Fluorine and chlorine substituents induce distinct splitting patterns (e.g., ¹⁹F NMR for F-environment analysis) .
- X-ray Crystallography : Resolve molecular geometry and confirm halogen positions. Software like SHELX refines diffraction data to address disorder in halogenated systems .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., Cl/F contributions).
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–X vibrations.
Q. What safety precautions and waste disposal protocols are recommended when handling halogenated pyridine derivatives?
Methodological Answer:
- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential toxicity .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Waste disposal : Segregate halogenated waste and transfer to licensed facilities for incineration or catalytic degradation . Neutralize acidic byproducts (e.g., HCl) before disposal.
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional selection : Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Property analysis : Calculate HOMO-LUMO gaps to assess electrophilicity. Chlorine and fluorine substituents lower LUMO energy, enhancing reactivity toward nucleophiles.
- Solvent effects : Include polarizable continuum models (PCM) for solvation-free energies in common solvents (e.g., DMSO, acetonitrile) .
Q. What crystallographic challenges arise in determining the molecular packing of halogenated pyridinone derivatives?
Methodological Answer:
- Disorder issues : Fluorine and chlorine atoms may exhibit positional disorder. Use SHELXL’s PART instruction to refine occupancy ratios .
- Hydrogen bonding : Analyze Olex2-generated Hirshfeld surfaces to map weak C–H···O/F interactions influencing packing .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to model atomic vibrations, especially for lighter atoms like fluorine.
Q. What mechanistic insights can be derived from palladium-catalyzed coupling reactions involving this compound?
Methodological Answer:
- Catalytic cycles : Use ¹⁹F NMR to track intermediates in Suzuki-Miyaura couplings. Fluorine acts as a directing group, stabilizing Pd(0) intermediates .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., oxidative addition of the C–Cl bond).
- DFT-supported pathways : Model transition states to explain regioselectivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
